Butyramide hydrochloride

Description

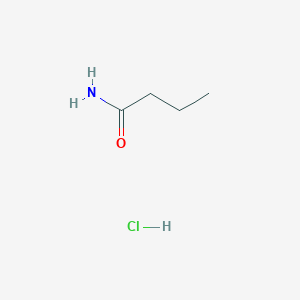

Structure

3D Structure of Parent

Properties

CAS No. |

98019-11-5 |

|---|---|

Molecular Formula |

C4H10ClNO |

Molecular Weight |

123.58 g/mol |

IUPAC Name |

butanamide;hydrochloride |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H2,5,6);1H |

InChI Key |

ARUJJNVNLJPSDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N.Cl |

Origin of Product |

United States |

Molecular Level Investigations and Mechanistic Elucidation of Butyramide Hydrochloride and Its Derivatives

Elucidation of Intermolecular Interactions and Supramolecular Architecture

Hydrogen bonds are highly directional and strong intermolecular interactions that play a pivotal role in the formation of cocrystals. japtronline.com In pharmaceutical cocrystallization, they are instrumental in creating stable and well-defined crystalline lattices by linking an active pharmaceutical ingredient (API) with a coformer. japtronline.com For amide-containing molecules like butyramide (B146194), specific and predictable hydrogen bonding patterns, known as supramolecular synthons, are often observed.

In cocrystals involving amides, an "amide-pseudo amide" synthon can form, creating a robust hydrogen bonding motif. uea.ac.uk For instance, studies on cocrystals of theophylline (B1681296) with various amides revealed a recurring R²₂(9) hydrogen bonding pattern between the amide coformers and the HN-C-C=O moiety of the theophylline molecule. uea.ac.uk Similarly, in cocrystals of ethenzamide, a pharmaceutical with an amide group, with coformers like gallic acid and dihydroxybenzoic acid, the formation is guided by powerful supramolecular synthons such as acid-amide heterosynthons or amide-amide homosynthons. nih.gov

While specific studies on butyramide hydrochloride cocrystals are not detailed, the principles of crystal engineering suggest that it would form predictable synthons with appropriate coformers. researchgate.net The primary amide group of butyramide (R-C(=O)NH₂) provides both a hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen), making it an excellent candidate for forming robust networks. Stronger hydrogen bonding interactions, such as those between a sulfonamide and a pyridine (B92270) or carboxamide, have been shown to direct the formation of cocrystals, whereas weaker interactions may result in coamorphous products. researchgate.net

| Synthon Type | Interacting Groups | Description | Potential in Butyramide Cocrystals |

|---|---|---|---|

| Amide-Amide Homosynthon | Amide --- Amide | Two amide molecules form a dimer through N-H···O=C hydrogen bonds. | Likely, allowing butyramide molecules to form dimers or chains. |

| Acid-Amide Heterosynthon | Carboxylic Acid --- Amide | A strong and reliable synthon formed between the carboxylic acid's O-H and the amide's C=O group. nih.gov | Highly probable with carboxylic acid coformers. |

| Amide-Pyridine Heterosynthon | Amide --- Pyridine | Hydrogen bond between the amide N-H and the nitrogen atom of a pyridine ring. | Possible with pyridine-based coformers. |

π-π stacking is a non-covalent interaction that occurs between aromatic rings and is crucial for the stabilization of crystal structures and biological macromolecules. mdpi.comnih.gov this compound itself lacks an aromatic ring and therefore cannot participate in π-π stacking. However, derivatives of butyramide that incorporate aromatic moieties would be influenced by these interactions.

The geometry of π-π interactions can vary, including face-to-face, T-shaped, and offset or parallel-displaced conformations. mdpi.comnih.gov Quantum calculations have shown that T-shaped and offset stacked arrangements are often energetically preferred due to reduced electron repulsion. nih.gov The presence and nature of substituent groups on the aromatic rings can significantly impact the strength and geometry of these interactions. rsc.org

In the crystal engineering of conformationally flexible molecules, an ethyl spacer between two aromatic rings has been used to facilitate intramolecular π-stacking. rsc.org For a hypothetical butyramide derivative containing a phenyl group, such as N-phenylbutyramide, intermolecular π-π stacking would be a significant factor in its crystal packing, likely adopting a T-shaped or offset conformation with centroid distances typically between 5.0 and 5.6 Å. nih.gov

Molecular packing describes how molecules are arranged in a three-dimensional crystal lattice. This arrangement is a direct consequence of the various intermolecular forces, and its efficiency influences properties like density and stability. The stability of a crystal lattice is quantified by its lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystalline solid.

Computational methods, including dispersion-corrected density functional theory (DFT), are used to calculate lattice energies and predict the thermodynamic stability of potential cocrystals. rsc.orgmdpi.com A successful cocrystal is generally expected to have a lower lattice energy (i.e., be more stable) than the sum of the lattice energies of its individual components. rsc.orgresearchgate.net Studies on a wide range of pharmaceutical cocrystals have found that the vast majority are indeed more stable than their corresponding coformers. rsc.org

Molecular Mechanisms Influencing Biological Systems

The therapeutic effects of drugs and bioactive compounds arise from their specific interactions with molecular targets within biological systems. noaa.govnih.gov Understanding these interactions at a molecular level is essential for drug discovery and for elucidating the structure-function relationships that govern a compound's activity. noaa.govmdpi.com

The binding of a small molecule (ligand) to its protein target is a highly specific process mediated by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov While butyramide is a simple molecule, its structural motif is present in more complex analogues that have been designed to interact with specific biological targets.

An important class of enzymes often targeted by small molecules containing amide functionalities are histone deacetylases (HDACs). Butyrate (B1204436), a closely related compound, is a known HDAC inhibitor. Synthetic analogues often incorporate a cap group, a linker (which can be a butyramide-like chain), and a zinc-binding group to interact with the active site of these enzymes. The butyramide-like linker would occupy a hydrophobic channel, while the terminal functional group coordinates with a crucial zinc ion in the enzyme's catalytic domain.

Systematic analysis of thousands of protein-ligand complexes reveals that certain amino acid residues, such as tryptophan, tyrosine, and phenylalanine, are abundant in binding pockets, highlighting the importance of interactions with aromatic systems. nih.gov Furthermore, physiological ligands tend to form more hydrogen bonds with their targets compared to synthetic drugs, which often rely more heavily on hydrophobic interactions for selectivity. nih.gov An analogue of butyramide designed as a therapeutic agent would leverage a combination of these interactions to achieve high affinity and specificity for its intended target.

| Interaction Type | Description | Relevance for Butyramide Analogues |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). nih.gov | The amide group (N-H and C=O) can act as both a donor and acceptor, forming critical bonds with amino acid residues (e.g., Asp, Ser, Thr) in the binding pocket. |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. nih.gov | The propyl chain of the butyramide moiety can fit into hydrophobic pockets of a protein target, contributing to binding affinity. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Provide a general contribution to the overall binding energy through close packing of the ligand within the receptor site. |

| Electrostatic Interactions | Attraction or repulsion between charged groups. | If the analogue contains charged moieties, it can form salt bridges with oppositely charged amino acid residues (e.g., Arg, Lys, Asp, Glu). |

The binding of a butyramide derivative to a target protein can modulate its function in several ways, including inhibition or activation. researchgate.net This modulation can occur through different mechanisms, such as competitive inhibition, allosteric regulation, or even covalent modification. nih.govnih.gov

Competitive Inhibition: If a butyramide derivative is structurally similar to the natural substrate of an enzyme, it may bind to the active site, physically blocking the substrate from binding and thus inhibiting the enzyme's catalytic activity. Many porphyrin derivatives, for example, act as competitive inhibitors of the 20S proteasome by binding at the substrate gate. mdpi.com

Allosteric Modulation: Some derivatives may bind to a site on the protein distinct from the active site, known as an allosteric site. researchgate.net This binding event induces a conformational change in the protein that alters the shape of the active site, either enhancing (allosteric activation) or diminishing (allosteric inhibition) its activity. researchgate.net This mechanism allows for fine-tuned regulation of protein function.

Covalent Modification: It is possible to design derivatives that, after initial non-covalent binding, form a permanent covalent bond with a reactive amino acid residue (e.g., cysteine) on the target protein. nih.gov This leads to irreversible modulation of the protein's activity. This "tethering" approach has been used to create constitutively-activated enzymes by covalently attaching small molecule fragments. nih.gov

The specific outcome—whether a butyramide derivative acts as an inhibitor or an activator—depends on the precise nature of its interactions with the target protein and the structural changes it induces upon binding. mdpi.com

Receptor Binding Affinity Studies for this compound

This compound functions as a prodrug, meaning its primary biological activities are attributable to its metabolic conversion to butyrate. Direct receptor binding affinity studies for this compound are not extensively documented; instead, research focuses on the interactions of its active metabolite, butyrate, with specific cellular receptors.

Butyrate acts as a signaling molecule by activating a class of G protein-coupled receptors (GPCRs). mdpi.com The principal receptors for butyrate are G protein-coupled receptor 41 (GPR41, also known as FFAR3), GPR43 (FFAR2), and GPR109A (also known as HCAR2). mdpi.comnih.govnih.gov The binding of butyrate to these receptors initiates downstream signaling cascades that influence various cellular functions.

The affinity of short-chain fatty acids (SCFAs) for these receptors varies. Butyrate demonstrates a high affinity for GPR41 and is the primary ligand for GPR109A. mdpi.comnih.gov Acetate (B1210297) and propionate (B1217596) are more selective for GPR43 and GPR41, respectively. mdpi.com The activation of GPR109A by butyrate occurs with a reported half-maximal effective concentration (EC50) value of 0.7 mM. nih.gov These interactions are central to mediating the physiological effects of butyrate released from its parent compounds.

Table 1: Receptor Binding Profile of Butyrate (Active Metabolite of this compound)

| Receptor | Alternative Name | Ligand Specificity/Affinity | Reference |

|---|---|---|---|

| GPR41 | FFAR3 | High affinity for butyrate. Also activated by propionate. | mdpi.com |

| GPR43 | FFAR2 | Primarily activated by acetate and propionate. | mdpi.com |

| GPR109A | HCAR2 | Primary receptor for butyrate. Activated with an EC50 of ~0.7 mM. | nih.govnih.gov |

Investigations into Cellular Processes and Signaling Pathways

This compound and its derivatives are classified as butyrate-releasing compounds or prodrugs. These molecules are designed to overcome the pharmacological limitations of butyrate, such as its short half-life and rapid metabolism in the liver. nih.gov Compounds like N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA) serve as stable carriers that release butyric acid upon metabolism, enhancing its bioavailability. mdpi.com

Once released, butyrate exerts its effects through two primary mechanisms:

Energy Source: In non-cancerous colonocytes, butyrate is a primary energy source. It is rapidly oxidized into acetyl-CoA, which enters the Krebs cycle to produce ATP.

Signaling Molecule: Butyrate functions as a key signaling molecule through the inhibition of histone deacetylase (HDAC) enzymes and the activation of the aforementioned GPCRs. mdpi.com

These mechanisms allow butyrate-releasing compounds to influence a wide array of cellular activities, including gene expression, cell cycle regulation, and immune responses.

A fundamental mechanism of action for butyrate is the inhibition of histone deacetylase (HDAC) enzymes. nih.govresearchgate.net HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins. mdpi.com This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

By inhibiting HDAC activity, butyrate causes an accumulation of acetylated histones (histone hyperacetylation). nih.gov This results in a more relaxed, open chromatin conformation, which facilitates gene transcription. nih.govmdpi.com Despite the global increase in histone acetylation, this effect is remarkably specific, altering the expression of only about 2% of mammalian genes. nih.govresearchgate.net Butyrate-responsive genes often contain specific elements in their promoters, and the effect is frequently mediated through transcription factor binding sites like Sp1/Sp3. nih.gov This targeted modulation of gene expression is a cornerstone of the biological activity of butyrate and its derivatives.

The butyrate-induced changes in gene expression lead to the regulation of proteins that control cellular differentiation and apoptosis. A key effect is the transcriptional activation of cyclin-dependent kinase (CDK) inhibitors, such as p21 (also known as Waf1/Cip1) and p27 (Kip1). nih.govnih.gov These proteins play a crucial role in halting the cell cycle, which can lead to growth arrest and the initiation of differentiation or apoptosis pathways. nih.govnih.gov

In Caco-2 intestinal cells, treatment with sodium butyrate leads to a concomitant induction of both differentiation, marked by increased alkaline phosphatase and sucrase activity, and apoptosis. nih.gov This process is preceded by an increase in the mRNA and protein levels of p21 and p27. nih.gov Similarly, in HT-29 colon cancer cells, butyrate treatment enhances the expression of p21 and cyclin D, further demonstrating its role in modulating cell cycle regulatory proteins. sci-hub.box This regulation of specific cellular markers is a critical step in the ability of butyrate derivatives to promote a more differentiated, less proliferative cellular phenotype.

Table 2: Cellular Markers Regulated by Butyrate

| Cellular Marker | Function | Effect of Butyrate | Cell Model | Reference |

|---|---|---|---|---|

| p21 (Waf1/Cip1) | Cyclin-dependent kinase (CDK) inhibitor, cell cycle arrest | Upregulation of mRNA and protein | Caco-2, HT-29, Vascular Smooth Muscle Cells | nih.govnih.govsci-hub.box |

| p27 (Kip1) | CDK inhibitor, cell cycle arrest | Upregulation of mRNA and protein | Caco-2 | nih.gov |

| Cyclin D | Cell cycle progression (G1 phase) | Upregulation | HT-29 | sci-hub.box |

| CDK2 | Cell cycle progression (G1/S transition) | Downregulation | HT-29 | sci-hub.box |

| Alkaline Phosphatase | Differentiation marker | Increased activity | Caco-2 | nih.gov |

| Sucrase | Differentiation marker | Increased activity | Caco-2 | nih.gov |

Butyramide derivatives, through the action of butyrate, have a significant impact on cellular proliferation, often inhibiting the growth of cancer cells while supporting the health of normal cells. The upregulation of p21 and p27 contributes directly to cell cycle arrest, thereby inhibiting proliferation. nih.govmdpi.com This effect has been observed in various cancer cell lines, where butyrate induces growth arrest and apoptosis. nih.gov

In addition to inhibiting uncontrolled proliferation, butyrate derivatives contribute to tissue repair, particularly in the gastrointestinal tract. Studies using porcine cell culture models have shown that butyrate derivatives can enhance intestinal barrier integrity, as measured by an increase in transepithelial electrical resistance (TEER). mdpi.com A study on human keratinocytes demonstrated that the butyrate releaser FBA enhanced cellular proliferation at optimal concentrations, accelerated wound closure in a scratch assay, and improved barrier function by increasing the expression of tight junction proteins. mdpi.com These findings highlight a dual role: inhibiting abnormal cell growth while promoting the repair and integrity of healthy tissues.

Mechanistic Research in in vivo Animal Models Utilizing Butyramide Derivatives

The therapeutic potential and mechanisms of butyramide derivatives have been investigated in several in vivo animal models, particularly for inflammatory conditions of the gut.

In a mouse model of antibiotic-induced intestinal injury, the oral administration of N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA) was shown to be beneficial. semanticscholar.orgnih.gov The study found that FBA improved the architecture of the colon, enhanced intestinal integrity, and reduced inflammation by modulating key players in the innate immune system. nih.govresearcher.life Mechanistically, FBA treatment led to histone acetylation and increased the expression of GPR43 in the colon, confirming the engagement of key butyrate signaling pathways in vivo. nih.gov

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced model of ulcerative colitis in mice, the administration of sodium butyrate was evaluated for its protective effects. frontiersin.org The study demonstrated that butyrate treatment could mitigate some of the damage associated with colitis, although the effects were dependent on the timing of administration. frontiersin.org Other animal models, such as the T cell receptor alpha knockout (TCRαKO) mouse, which spontaneously develops colitis, have also been instrumental in studying the immunomodulatory effects of compounds that influence gut health. mdpi.com These in vivo studies provide crucial evidence that butyramide derivatives can deliver butyrate to target tissues and exert anti-inflammatory and tissue-protective effects through defined molecular mechanisms.

Table 3: Summary of Mechanistic Research in in vivo Animal Models

| Butyrate Derivative | Animal Model | Condition | Key Mechanistic Findings | Reference |

|---|---|---|---|---|

| N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA) | Mouse | Antibiotic-induced intestinal injury | Improved colonic architecture; reduced inflammation; induced histone acetylation; increased GPR43 expression. | semanticscholar.orgnih.gov |

| Sodium Butyrate | Mouse | DSS-induced ulcerative colitis | Reduced severity of colitis indicators; modulated hepatic enzyme activity. | frontiersin.org |

| Butyrate | Rat | Visceral hypersensitivity (IBS model) | Reduced pain perception; modulated cannabinoid and opioid receptor expression. | ibd-biotech.com |

Computational and Theoretical Chemistry Applications in Butyramide Hydrochloride Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a foundational understanding of the electronic characteristics of Butyramide (B146194) hydrochloride. These methods are instrumental in elucidating the molecule's stability, reactivity, and the nature of its chemical bonds, guiding further experimental and theoretical explorations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For butyramide derivatives, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. These calculations help in understanding the molecule's behavior in different chemical environments. xisdxjxsu.asia

Theoretical studies on analogous short-chain amides, like acetamide (B32628) derivatives, utilize DFT to compute key electronic parameters. xisdxjxsu.asia Such analyses for Butyramide hydrochloride would typically involve optimizing the molecule's geometry to find its most stable conformation. Subsequent calculations would yield crucial data on its electronic properties, including total energy, dipole moment, and the energies of its frontier molecular orbitals. These properties are fundamental to predicting the compound's reactivity and interaction capabilities.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. chemrxiv.org A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

For butyramide derivatives, a smaller HOMO-LUMO gap would imply higher chemical reactivity and a greater ease of undergoing chemical reactions. researchgate.net This analysis is vital for understanding the potential of these molecules to interact with biological targets. The energies of these frontier orbitals also relate to the molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities. dergipark.org.tr Quantum chemical studies provide precise values for these energies, which can then be correlated with the molecule's observed biological activity.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.75 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.89 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.86 | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Note: The values in this table are illustrative for a typical short-chain amide derivative and are based on values reported for analogous compounds in computational studies.

Mulliken population analysis is a method for estimating partial atomic charges, which provides insight into the distribution of electrons within a molecule. wikipedia.org This analysis is crucial for understanding the electrostatic interactions that govern how a molecule interacts with other molecules, including biological receptors. The calculation of Mulliken charges for this compound would reveal the charge distribution across its atoms, highlighting which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.net

Complementing this is the Molecular Electrostatic Potential (MEP) map, which is a visual representation of the electrostatic potential on the electron density surface of a molecule. The MEP map is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack. researchgate.net Different colors on the map denote different potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential around the hydrogen atoms of the amide and ammonium (B1175870) groups, indicating these as primary sites for intermolecular interactions.

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular modeling and docking are indispensable computational techniques for predicting how a small molecule (ligand), such as a butyramide derivative, will bind to a macromolecular target, typically a protein or enzyme. These methods are central to structure-based drug design.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. A key output of these simulations is the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. nih.gov A more negative binding affinity value generally indicates a stronger and more stable interaction. nih.gov

In a study involving a butanamide derivative, molecular docking against the 3-TOP protein revealed a high binding affinity with a docking score of -8.4 kcal/mol. researchgate.net This strong binding affinity suggests a stable complex between the butanamide derivative and the protein. Such predictions are vital for screening virtual libraries of compounds and prioritizing those with the highest potential for biological activity for further experimental testing.

| Butyramide Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 5-chloro-N-(2-benzothiazolyl)-butanamide | 3-TOP | -8.4 | Not specified |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions, known as molecular determinants of activity, can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The analysis of these interactions is fundamental to understanding the Structure-Activity Relationship (SAR) of a series of compounds. wikipedia.org

For instance, docking studies on various amide derivatives have shown that their binding to a target's active site is often governed by hydrogen bonds formed between the amide's carbonyl oxygen and amino hydrogens with specific amino acid residues (e.g., serine, histidine) in the protein's catalytic site. Current time information in Edmonton, CA. Hydrophobic parts of the ligand, such as the alkyl chain in butyramide, can form favorable interactions with nonpolar residues in the binding pocket. Identifying these key interactions allows medicinal chemists to rationally design new derivatives with modified structures to enhance binding affinity and, consequently, biological activity. wikipedia.org The study on the butanamide derivative, for example, simulated its interaction with the specific amino acids of the 3-TOP protein to understand its binding mode. researchgate.net

Pharmacophore Development and Ligand-Based Design Strategies

Pharmacophore modeling and ligand-based design are pivotal computational strategies in medicinal chemistry, particularly when the three-dimensional structure of a biological target is unknown. nih.govnih.gov These approaches rely on the principle that molecules with similar biological activities often share common steric and electronic features arranged in a specific 3D orientation, which is essential for binding to the target receptor. nih.govmdpi.com This collection of essential features is known as a pharmacophore. researchgate.net The process involves identifying the necessary functional groups for biological activity, determining the bioactive conformation of the molecules, and creating a superposition rule for the compound series. nih.gov

In the context of butyramide derivatives, ligand-based strategies have been successfully employed to discover novel, potent compounds. A notable example is the development of a novel series of potent growth hormone secretagogues (GHSs). acs.org Researchers utilized a ligand-based computational design approach because detailed structural information for the specific G-protein coupled GHS receptor was limited. acs.org

The process began by selecting a set of known potent peptidyl and non-peptidyl agonists for the GHS receptor to serve as the basis for the model. acs.org An in-house program, DistComp, was used to systematically analyze the spatial arrangement of key functional groups among these active compounds and compare them to an inactive analogue. acs.org This analysis led to the generation of a 3D pharmacophore model representing the crucial three-dimensional arrangement of functional groups necessary for GHS activity. acs.org

The developed 3D pharmacophore was then used as a query to search 3D chemical databases to identify new chemical entities that fit the model's requirements. acs.org This search identified a novel benzothiazepin compound that was subsequently synthesized. One of the synthesized compounds, N-[1-(R)-(3-Amino-2-hydroxypropylcarbamoyl)-2-(naphthalen-2-yl)ethyl]-4-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)this compound, was shown through conformational analysis to fit the 3D pharmacophore well, demonstrating the utility of this ligand-based approach in identifying new lead compounds. acs.org

Table 1: Key Pharmacophore Features for Growth Hormone Secretagogues This table is generated based on the principles of pharmacophore modeling described in the referenced research.

| Feature ID | Feature Type | Description |

| A | Hydrogen Bond Acceptor | Essential for interaction with a donor group on the receptor. |

| B | Hydrogen Bond Donor | Typically a protonable amine, crucial for receptor engagement. acs.org |

| C | Hydrophobic/Aromatic | Important for van der Waals or pi-stacking interactions. |

| F | Hydrophobic Group | Contributes to binding affinity through hydrophobic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Butyramide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental hypothesis of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular properties. nih.govresearchgate.net By establishing a mathematical relationship, QSAR models can predict the activity of newly designed compounds, thereby guiding lead optimization and reducing the need for extensive synthesis and testing. mdpi.com

QSAR studies have been applied to various derivatives that share structural motifs with butyramide, such as inhibitors of histone deacetylases (HDACs) and butyrylcholinesterase (BuChE). nih.govwikipedia.org Butyramide itself is a derivative of butyric acid, a known HDAC inhibitor. wikipedia.org In a study on alkylhydrazide-based HDAC inhibitors, pharmacophore models and atom-based QSAR models were generated to explain the in-vitro data and guide the development of novel inhibitors. researchgate.net

The general workflow for a QSAR study involves several key steps:

Dataset Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 2D or 3D descriptors. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). researchgate.netnih.gov

Model Validation: The model's robustness and predictive power are rigorously assessed using internal and external validation techniques. nih.govnih.gov

For instance, in the development of BuChE inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. nih.govmdpi.com These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.govmdpi.com These maps provide crucial insights for rationally designing more potent derivatives. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies This table represents a compilation of descriptor types frequently used in QSAR methodologies as described in the literature.

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional (2D) | Molecular Weight, Atom Count, Rotatable Bond Count | Basic structural composition and flexibility. |

| Topological (2D) | Connectivity Indices | Atom connectivity and branching. |

| Physicochemical (2D) | LogP (Lipophilicity), Molar Refractivity | Hydrophobicity and polarizability. researchgate.net |

| Electronic (3D) | Dipole Moment, HOMO/LUMO Energies | Charge distribution and chemical reactivity. researchgate.net |

| Steric/Field (3D) | CoMFA/CoMSIA Fields | 3D shape and interaction fields (steric, electrostatic). mdpi.com |

Simulation Studies of Molecular Interactions in Diverse Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed, atomic-level insights into the structure, dynamics, and thermodynamics of biological systems, which are often difficult to obtain experimentally. nih.govdovepress.com In the context of this compound and its derivatives, MD simulations are instrumental in understanding how these ligands interact with their biological targets, the role of solvent molecules, and the conformational changes that occur upon binding. mdpi.comdovepress.com

A typical MD simulation starts with the 3D structure of the system of interest, such as a protein-ligand complex in a water box. mdpi.com The forces between atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the system's evolution over a specific period, often nanoseconds to microseconds. bu.edu

MD simulations of human butyrylcholinesterase (BuChE), a target for butyramide-related inhibitors, have provided significant insights into the enzyme's structure and function. nih.gov These simulations revealed that:

The catalytic cavity is readily accessible from the protein's exterior. nih.gov

The presence of ions can stabilize the productive conformation of the catalytic triad. nih.gov

Long-lived water bridges are integral to the architecture of the active site. nih.gov

Residues at the rim of the active site gorge exhibit significant flexibility, deviating from the static crystal structure. nih.gov

Analysis of MD simulation trajectories allows for the calculation of various parameters that characterize the system's behavior. dovepress.com

Table 3: Key Analyses in Molecular Dynamics Simulations This table outlines common metrics derived from MD simulations to study molecular interactions.

| Analysis Type | Abbreviation | Description | Insights Gained |

| Root Mean Square Deviation | RMSD | Measures the average deviation of atomic positions in the protein backbone or ligand from a reference structure over time. dovepress.com | Assesses the structural stability and conformational changes of the system during the simulation. dovepress.com |

| Root Mean Square Fluctuation | RMSF | Calculates the fluctuation of individual residues around their average position. dovepress.com | Identifies flexible and rigid regions of a protein, such as loops versus alpha-helices or beta-sheets. dovepress.com |

| Radius of Gyration | Rg | Represents the root mean square distance of the atoms from their common center of mass. dovepress.com | Indicates the overall compactness of the protein or complex over time. dovepress.com |

| Hydrogen Bond Analysis | H-bond | Monitors the formation and breaking of hydrogen bonds between the ligand and the receptor or with solvent molecules. dovepress.com | Quantifies key interactions responsible for binding affinity and specificity. |

| Solvent Accessible Surface Area | SASA | Measures the surface area of the molecule that is accessible to a solvent. dovepress.com | Characterizes changes in protein folding and ligand binding that involve the burial or exposure of residues. dovepress.com |

These simulation studies complement experimental data and QSAR models by providing a dynamic understanding of the molecular interactions that govern the activity of butyramide derivatives, thereby facilitating more effective rational drug design. mdpi.comkg.ac.rs

Structure Activity Relationship Sar Studies of Butyramide Hydrochloride and Its Derivatives

Systematic Exploration of Structural Modifications Influencing Biological Activity

The biological profile of butyramide (B146194) derivatives can be profoundly altered through systematic structural modifications. By exploring changes to substituents, side chains, and the incorporation of complex ring systems, researchers can map the chemical space required for a desired pharmacological effect. This methodical approach is crucial for transforming a simple molecular fragment into a potent therapeutic agent.

The addition of substituents to the core butyramide structure is a key strategy for modulating biological activity. The nature, position, and size of these substituents can influence properties such as lipophilicity, electronic distribution, and steric hindrance, all of which affect how the molecule interacts with its target. slideshare.net

In the context of histone deacetylase (HDAC) inhibitors, a class of anticancer agents, the butyramide moiety often serves as part of a linker region connecting a zinc-binding group to a "cap" group that interacts with the surface of the enzyme. The cap group, typically an aromatic or heteroaromatic ring, is a critical substituent whose properties heavily influence potency. Modifications to this aryl group can drastically alter the inhibitory activity of the compound.

For example, in a series of novel amide derivatives developed as HDAC inhibitors, the introduction of an unsaturated linker between a terminal aryl ring and the amide moiety was found to be crucial for achieving high potency. nih.gov This highlights that both the substituent itself (the aryl ring) and its connection to the core structure are vital for the functional profile. Studies on suberoylanilide hydroxamic acid (SAHA) analogs, which share structural similarities, have shown that substituting the terminal phenyl ring with various heteroaryl groups can lead to compounds with potent HDAC inhibition and antiproliferative activity against human cancer cell lines. mdpi.com

| Compound Class | Cap Group (Substituent) | Linker | Zinc-Binding Group | Biological Activity (HDAC Inhibition) |

| Generic HDAC Inhibitor | Aromatic/Heteroaromatic Ring | Butyramide-like chain | Hydroxamic Acid | Varies with Cap Group |

| SAHA Analog | Phenyl | 6-carbon chain | Hydroxamic Acid | Potent (nanomolar IC50) |

| Analog 1 | 5-phenyl-1,3,4-thiadiazole | 6-carbon chain | Hydroxamic Acid | High Potency (often > SAHA) mdpi.com |

| Analog 2 | Quinoline | Propenamide | Hydroxamic Acid | Potent (IC50 = 8 nM) nih.gov |

This table illustrates how varying the terminal aryl substituent (Cap Group) on a common HDAC inhibitor scaffold, which includes a butyramide-like linker, impacts biological activity.

Modifications to the four-carbon side chain of butyramide are fundamental to optimizing its pharmacological effects. The length, rigidity, and polarity of this chain dictate the spatial orientation of terminal functional groups, which is critical for effective binding to a biological target. nih.gov

In the development of HDAC inhibitors, the length of the alkyl chain connecting the cap group to the zinc-binding group is a well-studied parameter. The butyrate (B1204436)/butyramide chain length is often found within potent inhibitors, suggesting it provides an optimal distance to bridge key interaction points within the enzyme's active site. Introducing rigidity into the side chain, for instance through the inclusion of a double bond, has been shown to yield highly potent inhibitors. nih.gov This modification likely restricts the conformational flexibility of the molecule, locking it into a bioactive conformation that is more favorable for binding. mdpi.com

Similarly, in the design of anticonvulsant agents based on 4-(2-acetoxybenzoylamino) butyramide, the butyramide fragment itself is a derivative of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter. researchgate.netnih.gov The four-carbon chain is essential for mimicking the natural ligand and interacting with GABA receptors or related targets. Altering this chain length would likely diminish or abolish its intended activity.

Incorporating heterocyclic rings into butyramide derivatives is a powerful strategy to enhance biological activity, improve physicochemical properties, and introduce new binding interactions. longdom.org Heterocycles are prevalent in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and to form hydrogen bonds, which can increase target affinity and specificity. nih.gov

A notable example comes from research on anticonvulsant agents, where a series of novel 4-(2-acetoxybenzoylamino) butyramide compounds were synthesized with various heterocyclic moieties. researchgate.netnih.gov These studies aimed to explore the SAR and improve upon the known antiepileptic activity of the parent structure. The results indicated that the introduction of specific heterocyclic rings led to compounds with strong antiepileptic effects in animal models. researchgate.netnih.gov

| Compound ID | Heterocyclic Moiety | Antiepileptic Activity (ED50 in mmol/kg) researchgate.netnih.gov |

| 5f | Thiazole | 0.3541 |

| 5i | Pyridine (B92270) | 0.3604 |

| 5j | Pyrimidine | 0.3345 |

| 5k | Pyrazine | 0.3378 |

| 5l | Pyridazine | 0.3137 |

| 5m | Triazole | 0.3452 |

| 5n | Oxadiazole | 0.3276 |

This table presents data on 4-(2-acetoxybenzoylamino) butyramide derivatives, demonstrating how the incorporation of different heterocyclic rings influences their in vivo antiepileptic activity. Lower ED50 values indicate higher potency.

The data show that derivatives containing six-membered nitrogen heterocycles like pyridazine, pyrimidine, and pyrazine, as well as five-membered rings like oxadiazole, exhibit potent anticonvulsant activity. researchgate.netnih.gov This suggests that the electronic properties and hydrogen bonding capabilities of these rings contribute favorably to the compound's interaction with its neurological target.

Rational Design Principles for Novel Butyramide Scaffolds

Rational drug design is the inventive process of creating new medications based on a detailed understanding of the biological target. uniroma1.itnih.gov This approach is heavily utilized in the development of novel butyramide scaffolds, moving beyond trial-and-error screening to a more targeted and efficient discovery process. slideshare.net The core principle involves designing molecules that are complementary in shape and charge to the target, thereby maximizing binding affinity and selectivity. nih.gov

The design of butyramide-based HDAC inhibitors exemplifies this strategy. Knowledge of the three-dimensional structure of HDAC enzymes, particularly the active site, has been instrumental. The active site is characterized by a tubular pocket leading to a zinc ion that is essential for catalysis. Rational design principles dictate that an effective inhibitor should possess three key pharmacophoric features:

A Zinc-Binding Group (ZBG): A functional group, such as a hydroxamic acid, that chelates the catalytic zinc ion.

A Linker Region: An aliphatic chain, often a butyramide scaffold, that traverses the pocket. Its length is optimized to position the other components correctly.

A Cap Group: A larger, often aromatic or heterocyclic, group that interacts with residues at the rim of the active site pocket, enhancing affinity and selectivity.

By understanding these structural requirements, chemists can rationally design novel butyramide scaffolds with modified linkers or innovative cap groups predicted to have improved interactions with the HDAC target. nih.govmdpi.com This knowledge-based approach accelerates the discovery of potent and isoform-selective inhibitors.

Influence of Stereochemistry on the Functional Profile of Butyramide Hydrochloride Isomers

For butyramide derivatives, chirality can be introduced by adding a substituent at the α- or β-carbon of the butyryl chain. The resulting enantiomers, while having identical physical and chemical properties in an achiral environment, may exhibit markedly different biological activities. One enantiomer may fit perfectly into a receptor's binding site and elicit a strong therapeutic response, while the other may bind weakly or not at all. nih.gov

For instance, in the case of nature-inspired 3-Br-acivicin and its derivatives, which contain an amide structure, only isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity. nih.govresearchgate.net This stereoselectivity was attributed to the molecule's uptake by a stereospecific L-amino acid transport system. researchgate.net Although specific SAR studies on the individual isomers of a simple substituted this compound are not widely detailed in the provided context, the fundamental principle remains that if a butyramide derivative is chiral, its stereoisomers should be considered as distinct chemical entities with potentially different functional profiles.

Fragment-Based Approaches in Butyramide Analog Development

Fragment-Based Drug Design (FBDD) is a lead discovery method that begins by screening libraries of low-molecular-weight compounds, or "fragments," for weak binding to a biological target. chemdiv.comnih.gov These fragments, which typically adhere to the "Rule of Three" (e.g., molecular weight ≤ 300 Da), serve as efficient starting points for building more potent, drug-like molecules. nih.gov This approach contrasts with traditional high-throughput screening by exploring chemical space more efficiently with a smaller number of compounds. chemdiv.com

A butyramide moiety is an ideal candidate for inclusion in a fragment library. Its small size, simple structure, and possession of a hydrogen-bond donor and acceptor make it a versatile starting point. In a hypothetical FBDD campaign, a butyramide fragment might be identified through a biophysical screening method like surface plasmon resonance (SPR) or X-ray crystallography to have a weak but efficient interaction with a target protein.

Once a butyramide fragment "hit" is validated, medicinal chemists can employ several strategies for optimization:

Fragment Growing: The butyramide core is elaborated by adding new functional groups that can form additional interactions with adjacent pockets in the target's binding site, thereby increasing affinity. nih.gov

Fragment Linking: If another fragment is found to bind in a nearby region, the two fragments can be connected with a chemical linker to create a single, more potent molecule. nih.gov

This iterative process allows for the rational evolution of a weakly binding butyramide fragment into a highly optimized lead compound, making FBDD a powerful strategy for the development of novel butyramide analogs. chemdiv.com

Advanced Spectroscopic Characterization and Structural Elucidation of Butyramide Hydrochloride

Crystallographic Analysis for Three-Dimensional Structure Determination

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For butyramide (B146194) hydrochloride, both single crystal and powder X-ray diffraction methods provide critical insights into its structural framework.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Elucidation

A hypothetical table of crystallographic parameters for butyramide hydrochloride, based on data from related small organic hydrochlorides, is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 9.2 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 760 |

Note: This data is illustrative and not based on experimental results for this compound.

Powder X-ray Diffraction (PXRD) for Cocrystal Characterization

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials, including the identification of crystalline phases and the analysis of cocrystals. A PXRD pattern provides a unique fingerprint of a crystalline solid based on the d-spacings of its lattice planes. While a specific, indexed PXRD pattern for this compound is not found in the public domain, it is a primary method used for routine characterization and to distinguish between different polymorphic forms or cocrystals. The diffraction pattern would consist of a series of peaks at specific 2θ angles, with the intensity of each peak corresponding to the electron density and orientation of the crystal planes.

Vibrational Spectroscopy (Infrared and Raman) for Detailed Molecular Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a wealth of information regarding the functional groups and molecular structure of a compound. These methods probe the vibrational modes of molecules, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

Interpretation of Characteristic Group Frequencies

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups. While experimental spectra for the hydrochloride salt are not widely published, data for the free base, butyramide, can be used for foundational interpretation. The presence of the hydrochloride is expected to shift the absorption bands of the amide group due to protonation.

Table 2: Characteristic Vibrational Frequencies for Butyramide and Expected Shifts for this compound

| Functional Group | Vibration Mode | Butyramide (cm⁻¹) | Expected Shift for this compound |

|---|---|---|---|

| N-H (amide) | Stretching | ~3400, ~3200 | Broadening and shift to lower wavenumbers |

| C=O (amide I) | Stretching | ~1655 | Shift to lower or higher wavenumbers depending on hydrogen bonding |

| N-H (amide II) | Bending | ~1610 | Shift to higher wavenumbers |

| C-N | Stretching | ~1400 | Shift in position and intensity |

In the Raman spectrum of butyramide powder, prominent peaks are observed for the C=O stretching (amide I) and N-H bending (amide II) modes. ustc.edu.cn For the hydrochloride salt, the protonation of the amide group would likely lead to significant changes in the positions and intensities of these bands, reflecting the altered electronic environment and hydrogen bonding network.

Assessment of Intermolecular Interactions via Vibrational Modes

The vibrational modes, particularly those involving the amide group, are highly sensitive to intermolecular interactions such as hydrogen bonding. In the solid state of this compound, strong hydrogen bonds are expected between the protonated amide (N-H⁺) and the chloride anion (Cl⁻), as well as between adjacent amide molecules (N-H···O=C). These interactions would be reflected in the broadening and shifting of the N-H and C=O stretching bands in the IR and Raman spectra. The formation of the hydrochloride salt generally leads to a modification of the N-H stretching absorptions, often resulting in complex "ammonium" bands. tandfonline.com Analysis of these spectral features can provide qualitative and quantitative information about the strength and nature of the intermolecular forces within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for conformational and interaction analysis.

While experimental NMR data for this compound is limited, predicted spectra for butyramide and experimental data for related compounds provide a basis for interpretation. chemicalbook.comdrugbank.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Butyramide

| Atom | ¹H Chemical Shift (Predicted) | ¹³C Chemical Shift (Experimental) |

|---|---|---|

| CH₃ | ~0.9 | ~13.8 |

| CH₂ (β) | ~1.6 | ~19.2 |

| CH₂ (α) | ~2.2 | ~38.2 |

| C=O | - | ~178.1 |

Note: Predicted ¹H NMR data is for butyramide in D₂O. drugbank.com Experimental ¹³C NMR data is for butyramide.

For this compound in solution, the chemical shifts would be influenced by the protonation of the amide group and the presence of the chloride counter-ion. The proton signals of the amide (NH₂) and the adjacent α-methylene (CH₂) group would be particularly affected.

Conformational studies of short-chain amides and their hydrochlorides can be performed using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which provide information about through-space interactions between protons. The rotational barriers around the C-N amide bond can also be investigated, as protonation can influence the cis-trans isomerism. nih.gov The interaction with the chloride ion in solution can also be studied by observing changes in chemical shifts and relaxation times upon varying the concentration or solvent.

Proton NMR (¹H NMR) for Proton Environment Mapping

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for mapping the various proton environments within the this compound molecule. The presence of the hydrochloride salt significantly influences the chemical shifts, particularly of the protons on and near the nitrogen atom, due to the effects of protonation.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the methyl (CH₃), methylene (B1212753) (CH₂), and amide (NH₂) protons. The electron-withdrawing effect of the carbonyl group and the protonated amine causes a downfield shift of the adjacent protons.

A predicted ¹H NMR spectrum of the parent compound, butyramide, in a neutral solvent like D₂O shows characteristic peaks. nih.govdrugbank.com For this compound, the amide protons are expected to be significantly deshielded and may appear as a broad singlet due to exchange with the solvent and quadrupolar broadening from the nitrogen atom. The α-methylene protons (adjacent to the carbonyl group) would appear as a triplet, coupled to the β-methylene protons. The β-methylene protons would present as a multiplet (sextet), being coupled to both the α-methylene and γ-methyl protons. The terminal γ-methyl protons would appear as a triplet, coupled to the adjacent β-methylene protons.

A study on (S)-2-Aminothis compound, a related compound, provides insight into the expected chemical shifts in the hydrochloride form, where protons alpha to the protonated amino group are shifted downfield. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| γ-CH₃ | ~0.9 | Triplet | ~7.4 |

| β-CH₂ | ~1.6 | Sextet | ~7.4 |

| α-CH₂ | ~2.2 | Triplet | ~7.4 |

| NH₂ | > 7.0 (broad) | Singlet (broad) | N/A |

Note: The chemical shifts are estimates and can vary based on the solvent and concentration. The amide protons' chemical shift and multiplicity are particularly sensitive to these conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete elucidation of the carbon skeleton.

The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the oxygen atom, appearing significantly downfield. The α-carbon, being adjacent to the carbonyl group, is also shifted downfield. The β- and γ-carbons appear at progressively more upfield positions. The presence of the hydrochloride can slightly influence the chemical shifts of the carbons, particularly the α-carbon.

A predicted ¹³C NMR spectrum for butyramide shows the carbonyl carbon at approximately 177 ppm, the α-carbon around 38 ppm, the β-carbon around 19 ppm, and the γ-carbon around 13 ppm. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~177 |

| α-CH₂ | ~38 |

| β-CH₂ | ~19 |

| γ-CH₃ | ~13 |

Note: These are predicted values for the parent amide and may vary slightly for the hydrochloride salt.

Advanced NMR Techniques for Dynamic and Interaction Analysis

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals of this compound and for studying its dynamic and interaction properties.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals the coupling relationships between protons, helping to confirm the connectivity of the alkyl chain. Cross-peaks in a COSY spectrum would connect the γ-CH₃ protons to the β-CH₂ protons, and the β-CH₂ protons to the α-CH₂ protons. nih.govcsbsju.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon in the ¹³C NMR spectrum based on the already assigned proton spectrum. For instance, the proton signal at ~2.2 ppm would show a correlation to the carbon signal at ~38 ppm, confirming the assignment of the α-CH₂ group. nih.govcsbsju.edu

Dynamic NMR: Techniques like saturation-transfer NMR can be employed to study dynamic processes such as proton exchange and rotation around the C-N amide bond. escholarship.org In the case of this compound, these methods could be used to investigate the rate of proton exchange of the amide protons with the solvent, which is influenced by the acidity of the medium.

Mass Spectrometry for Molecular and Fragmentation Analysis in Complex Systems

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of this compound by analyzing its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique used for this purpose.

In the EI mass spectrum of a primary amide like butyramide, the molecular ion peak (M⁺) may be observed. However, the most characteristic fragmentation involves cleavage of the C-C bond alpha to the carbonyl group and McLafferty rearrangement.

Alpha-Cleavage: This involves the cleavage of the bond between the α-carbon and the β-carbon, leading to the formation of a resonance-stabilized acylium ion. For butyramide, this would result in a prominent peak at m/z 44, corresponding to the [CONH₂]⁺ fragment.

McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. This results in the formation of a neutral alkene and a charged enol-amide fragment. For butyramide, this would lead to a characteristic fragment ion.

The mass spectrum of N-methylacetamide, a related amide, shows a base peak at m/z 43, corresponding to the acetyl cation, and a significant peak for the molecular ion at m/z 73. nih.gov For N-ethylacetamide, the molecular ion is observed at m/z 87. nist.gov The mass spectrum of N,N-diethylacetamide also shows characteristic fragmentation patterns. nist.gov

Chromatographic Techniques for Separation and Quantitative Analysis in Research Applications

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound in various research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for determining the purity of this compound and for its quantification. jopcr.comwalshmedicalmedia.comwu.ac.th

A typical RP-HPLC method would utilize a C18 or C8 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter for the analysis of an amine hydrochloride, as it affects the ionization state and therefore the retention of the compound. chemicalbook.com UV detection is commonly employed, with the wavelength set to a value where the amide chromophore absorbs, typically around 210-220 nm.

Method validation according to ICH guidelines would be necessary to ensure the method is accurate, precise, linear, and robust for its intended purpose. nih.gov This includes assessing parameters like limit of detection (LOD) and limit of quantitation (LOQ). jopcr.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique suitable for the trace analysis of volatile compounds. However, the direct analysis of primary amides like butyramide by GC can be challenging due to their polarity and potential for thermal degradation. jfda-online.comwikipedia.org

Often, derivatization is employed to increase the volatility and thermal stability of the analyte. jfda-online.com Common derivatization reagents for amides include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). These reagents react with the active hydrogens on the amide nitrogen to form less polar and more volatile derivatives.

In some cases, underivatized analysis of small amines and amides by GC-MS is possible using specialized columns designed for this purpose. researchgate.netnih.gov However, for trace analysis in complex matrices, derivatization is generally preferred to improve chromatographic peak shape and sensitivity. chemicalbook.com The mass spectrometer provides definitive identification of the analyte based on its mass spectrum and fragmentation pattern.

Butyramide Hydrochloride As a Versatile Biochemical and Chemical Research Probe

Application as a Biochemical Reagent in Life Science Investigations

(S)-2-Aminobutyramide hydrochloride is recognized and distributed as a biochemical reagent for a range of applications in life science research. medchemexpress.com It serves as a fundamental building block and a versatile organic compound for various biological and chemical studies. medchemexpress.comrsc.org While it is primarily utilized as a pharmaceutical intermediate, its role as a research chemical allows scientists to explore its potential in diverse biological systems. medchemexpress.com The availability of this compound facilitates its use in the synthesis of more complex molecules for life science-related research. biosynth.com

Utilization in Probing Enzyme Activity and Protein Cleavage Mechanisms

The amide bond present in butyramide (B146194) is analogous to the peptide bonds that form the backbone of proteins. The study of the hydrolysis of simple amides like butyramide can provide insights into the mechanisms of proteases, which are enzymes that cleave peptide bonds. While specific studies detailing the use of this compound as a direct probe for enzyme activity are not prevalent in publicly available research, the enzymatic hydrolysis of amides is a well-established area of study. For instance, the kinetics of enzymatic hydrolysis of various amides can be monitored to characterize enzyme activity and specificity. nhsjs.com

In the realm of protein chemistry, chemical cleavage of peptide bonds is a crucial technique for protein sequencing and analysis. libretexts.orgspringernature.com Specific chemical reagents are used to break the polypeptide chain at particular amino acid residues. libretexts.org While this compound itself is not a cleavage agent, the study of amide bond cleavage under various chemical conditions is fundamental to developing new protein sequencing methodologies. researchgate.netnih.gov For example, understanding the stability and reactivity of the amide bond in different chemical environments can aid in the design of novel reagents for site-specific protein cleavage. researchgate.net

Role in Agrochemical Research and Development, e.g., Herbicidal Activity

A notable application of butyramide derivatives is in the field of agrochemicals, particularly as herbicides. Beflubutamid (B1667910), a phenoxy herbicide, is a prominent example of a commercially successful herbicide derived from a butyramide structure. wikipedia.orgherts.ac.uk It is used for the pre- and early post-emergence control of broadleaf weeds in cereal crops. herts.ac.uk

The herbicidal activity of beflubutamid stems from its ability to inhibit the enzyme phytoene (B131915) desaturase (PDS), which is crucial for carotenoid biosynthesis in plants. wikipedia.org The inhibition of this enzyme leads to the bleaching of the plant tissues, ultimately causing the death of the weed. wikipedia.org Research has shown that the stereochemistry of the butyramide moiety in beflubutamid is critical for its herbicidal efficacy. The (S)-enantiomer, also known as Beflubutamid-M, exhibits significantly higher herbicidal activity than the (R)-enantiomer. herts.ac.uk In biotests with garden cress, (-)-beflubutamid was found to be at least 1000 times more active than (+)-beflubutamid. nih.gov

| Compound | Target Weeds | Efficacy | Reference |

| Beflubutamid | Annual dicotyledonous weeds | Effective pre- and post-emergence control in cereals | herts.ac.uk |

| (-)-Beflubutamid | Garden cress | >1000x more active than (+)-beflubutamid | nih.gov |

| Beflubutamid Analogues (e.g., (Rac)-6h, (Rac)-6q) | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa | Excellent herbicidal activity, comparable to commercial beflubutamid | nih.gov |

Exploration in Advanced Materials Science Applications

The amide functional group, a key feature of butyramide, plays a significant role in determining the properties of various materials. chemistrytalk.org The ability of amides to form strong hydrogen bonds and their influence on molecular packing make them interesting components in the design of advanced materials. solubilityofthings.com

While there is no specific mention of this compound in the synthesis of liquid crystals in the searched literature, the incorporation of amide groups is a known strategy in the design of liquid crystalline materials. nih.govresearchgate.net Amino acids and their derivatives, which share the amino and amide functionalities with 2-aminobutyramide, have been successfully used to create novel liquid crystals. nih.govnih.gov The hydrogen bonding capabilities of the amide group can influence the self-assembly and thermal behavior of the molecules, which are critical for the formation of liquid crystalline phases. researchgate.net The synthesis of liquid crystals often involves the reaction of molecules with functional groups that can form linkages, and amino acid amides can serve as versatile precursors in such synthetic routes. colorado.edu

Contributions to Veterinary Pharmaceutical Research

Amino acids and their derivatives are fundamental in animal nutrition and health. kemin.comenvirocarelabs.com They are the building blocks of proteins and play crucial roles in various metabolic processes. kemin.com In veterinary medicine, amino acid derivatives are used in therapeutic diets and as intermediates in the synthesis of various pharmaceuticals. todaysveterinarypractice.comamerigoscientific.com (S)-2-Aminothis compound, being an amino acid amide, falls into this category of compounds. While direct research citing the use of this compound in veterinary pharmaceuticals was not identified in the search, its structural similarity to essential amino acids suggests its potential as a synthon in the development of new veterinary drugs. The synthesis of various pharmaceuticals often involves the use of chiral building blocks, and amino acid derivatives like (S)-2-aminothis compound can serve this purpose. biosynth.com

Future Perspectives and Emerging Research Avenues for Butyramide Hydrochloride

Innovations in Sustainable Synthesis and Production of Butyramide (B146194) Hydrochloride

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes, and the synthesis of amides like butyramide hydrochloride is no exception. Traditional methods for amide bond formation often rely on stoichiometric activating agents and hazardous solvents, leading to significant waste generation. scispace.com Innovations in this area are focused on developing eco-friendly alternatives that are both efficient and economically viable.

A key area of innovation is the adoption of biocatalytic methods . Enzymes such as lipases and amide bond synthetases are being explored for their ability to catalyze amide bond formation under mild, aqueous conditions. rsc.orgresearchgate.netacs.org For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the direct amidation of free carboxylic acids with amines in green solvents like cyclopentyl methyl ether, offering excellent yields without the need for extensive purification. nih.gov Another promising approach involves ATP-dependent enzymes, which can be coupled with ATP recycling systems to improve efficiency. rsc.orgsemanticscholar.org

Solvent-free synthesis is another significant trend. researchgate.netsemanticscholar.org Research has demonstrated the synthesis of amides from carboxylic acids and urea (B33335) using boric acid as a catalyst in a solvent-less procedure that involves simple trituration and direct heating. researchgate.netsemanticscholar.org This method drastically reduces reaction times and eliminates the environmental issues associated with solvent use and disposal.

The development of novel catalytic systems that avoid the use of stoichiometric and often hazardous reagents is also a major focus. These catalytic approaches aim to reduce waste and improve the atom economy of the reaction. scispace.com

| Synthesis Approach | Key Features | Potential Advantages | Example Catalyst/System |

|---|---|---|---|

| Biocatalytic Synthesis | Use of enzymes to catalyze amide bond formation. | Mild reaction conditions, high selectivity, reduced waste. | Candida antarctica lipase B (CALB), Amide Bond Synthetase McbA. researchgate.netnih.gov |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium. | Eliminates solvent waste, simplifies purification, high reaction rates. | Boric acid catalyzed reaction of carboxylic acid and urea. researchgate.netsemanticscholar.org |

| Green Catalytic Methods | Use of non-stoichiometric, recyclable catalysts. | Improved atom economy, reduced production of by-products. | Development of novel metal-based or organocatalysts. |

Discovery of Novel Biological Targets and Pathways for Butyramide Derivatives

While the role of butyrate (B1204436) as a histone deacetylase (HDAC) inhibitor is well-established, research into butyramide and its derivatives is uncovering a broader spectrum of biological activities and potential therapeutic targets. nih.govwikipedia.orgnih.gov These derivatives often exhibit improved pharmacological properties compared to butyrate itself.

One of the most significant areas of research is in oncology . Butyramide derivatives have shown potential as anti-cancer agents, acting through various mechanisms beyond HDAC inhibition. For example, some derivatives have demonstrated the ability to induce growth arrest and differentiation in cancer cell lines. nih.gov Phenylalanine butyramide (PBA), for instance, has shown protective effects against doxorubicin-induced cardiotoxicity in cellular models, suggesting its potential use in combination with existing cancer therapies to mitigate side effects.

Beyond cancer, butyramide derivatives are being investigated for their anticonvulsant properties . wikipedia.org The structural modifications of the butyramide scaffold are being explored to enhance potency and reduce potential side effects. Additionally, the anti-inflammatory potential of these compounds is an active area of research.

A novel and emerging target for butyramide derivatives is tyrosinase , an enzyme involved in melanin (B1238610) production. Phenylalanine butyramide has been identified as a tyrosinase inhibitor, opening up possibilities for its use in treating hyperpigmentation disorders. mdpi.com

| Biological Target/Pathway | Potential Application | Example Derivative | Research Finding |

|---|---|---|---|

| Histone Deacetylases (HDACs) | Oncology, Neurological Disorders | Various Butyramide Derivatives | Inhibition of HDACs can control the proliferative status of cells. wikipedia.org |

| Cell Proliferation and Differentiation Pathways | Oncology | Butyramide, Monobutyrin | Inhibitory effects on DNA synthesis and cellular proliferation in cancer cells. nih.gov |

| Ion Channels/Receptors (related to convulsions) | Epilepsy | Novel Butyramide Analogs | Preliminary studies show strong anticonvulsive activity. wikipedia.org |

| Tyrosinase | Hyperpigmentation Disorders | Phenylalanine Butyramide (PBA) | Demonstrated inhibitory activity on mushroom tyrosinase. mdpi.com |

Advancements in Computational Design and Predictive Modeling for Butyramide-Based Compounds

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For butyramide-based compounds, these techniques offer a powerful approach to accelerate the design and optimization of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies are being employed to establish mathematical relationships between the chemical structure of butyramide derivatives and their biological activity. mdpi.comnih.govmdpi.com By analyzing how modifications to the butyramide scaffold affect its interaction with a biological target, researchers can build predictive models to guide the synthesis of more potent and selective compounds. rutgers.edu These models can help in identifying key structural features responsible for activity, such as specific functional groups, molecular size, and lipophilicity. mdpi.com

Molecular docking and molecular dynamics simulations provide a three-dimensional view of how butyramide derivatives interact with their biological targets at an atomic level. These simulations can predict the binding affinity and stability of a compound within the active site of a protein, such as an HDAC enzyme. nih.gov This information is crucial for the rational design of new inhibitors with improved efficacy.

These computational approaches are not only accelerating the pace of research but also reducing the reliance on costly and time-consuming experimental screening. By prioritizing the synthesis of compounds with the highest predicted activity, researchers can focus their efforts on the most promising candidates. mdpi.com

Exploration of Prodrug Strategies for Enhanced Delivery and Research Utility

A significant challenge in harnessing the full therapeutic potential of compounds like butyrate and butyramide is their suboptimal pharmacokinetic properties. Prodrug strategies offer a promising solution to overcome these limitations by chemically modifying the parent molecule to improve its delivery and release at the target site. nih.govuef.fi

For butyric acid, a variety of prodrugs have been developed to enhance its aqueous solubility and cellular uptake. nih.govbiu.ac.ilresearchgate.net These often involve creating ester derivatives that are metabolized in the body to release the active butyric acid. nih.gov A similar approach can be applied to butyramide to enhance its research utility. By attaching specific promoieties to the butyramide molecule, it is possible to improve its permeability across cell membranes, increase its stability in biological fluids, and target it to specific tissues or organs.

One innovative approach is the development of carrier-linked prodrugs. For instance, a glucosamine-based carrier has been used to create a novel butyric acid-releasing prodrug for transdermal delivery. nih.gov This strategy not only improves the physicochemical properties of the parent drug but also utilizes a biocompatible carrier. Such strategies could be adapted for butyramide to explore new delivery routes and enhance its efficacy in various research models.

The ProTide technology, which masks the charge of phosph(on)ates, is another example of a successful prodrug approach that could potentially be adapted for butyramide derivatives to improve their cellular penetration. nih.gov

| Prodrug Strategy | Objective | Mechanism | Potential Application for Butyramide |

|---|---|---|---|

| Acyloxyalkyl Esters | Increase potency and cellular transport. biu.ac.il | Metabolic hydrolysis releases the active compound. nih.gov | Enhance the delivery of butyramide in in vitro and in vivo studies. |